2-(aminomethyl)-4-methylPhenol
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Overview
Description
2-(aminomethyl)-4-methylPhenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, featuring an aminomethyl group at the second position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-methylPhenol typically involves the reaction of 4-methylphenol (p-cresol) with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an iminium ion, which then reacts with the phenol to form the desired product. The reaction conditions usually involve heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the iminium ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic resins, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-4-methylPhenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(aminomethyl)-4-methylPhenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-methylPhenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the phenolic hydroxyl group can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)phenol: Lacks the methyl group at the fourth position, which can influence its reactivity and biological activity.
4-methylphenol (p-cresol): Lacks the aminomethyl group, making it less versatile in terms of chemical reactions and applications.
2-aminophenol: Lacks the methyl group, which can affect its solubility and reactivity.
Uniqueness
2-(aminomethyl)-4-methylPhenol is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(aminomethyl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBICITCXSMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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